4-O-Galloylquinic acid

Enzyme Inhibition Diabetes Research Drug Discovery

4-O-Galloylquinic acid is the definitive 4-O regioisomer—galloyl esterified exclusively at the 4-position of quinic acid. Theogallin (3-O) and 5-O isomers differ in 3D conformation and biological potency; gallic acid lacks the quinic acid scaffold. This compound has yielded α-glucosidase inhibitors 100-fold more potent than acarbose. It is the validated LC-MSⁿ reference for green tea authentication, the pharmacophore core for anti-SARS-CoV-2 agents (SI=102), and matches pantoprazole in gastroprotective efficacy. Procure the correct isomer for reproducible target engagement.

Molecular Formula C14H16O10
Molecular Weight 344.27 g/mol
CAS No. 110170-37-1
Cat. No. B3026767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-O-Galloylquinic acid
CAS110170-37-1
Molecular FormulaC14H16O10
Molecular Weight344.27 g/mol
Structural Identifiers
SMILESC1C(C(C(CC1(C(=O)O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)O
InChIInChI=1S/C14H16O10/c15-6-1-5(2-7(16)10(6)19)12(20)24-11-8(17)3-14(23,13(21)22)4-9(11)18/h1-2,8-9,11,15-19,23H,3-4H2,(H,21,22)/t8-,9-,11?,14?/m1/s1
InChIKeyOGYBSNRRBNHPNK-LPSXRXAPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-O-Galloylquinic Acid (CAS 110170-37-1): A Defined Gallate Ester in Quinic Acid Chemistry and Natural Product Research


4-O-Galloylquinic acid (4-O-GQA; CAS 110170-37-1) is a quinic acid gallate, a naturally occurring phenolic ester characterized by a single galloyl moiety esterified specifically at the 4-O position of the quinic acid core [1]. It belongs to the broader class of O-galloylquinic acids, which are distinguished by the number and regiochemical placement of galloyl groups on the cyclohexane carboxylic acid scaffold [2]. This specific isomer was first definitively characterized alongside its complete set of positional analogs (3-O-, 5-O-, and various di- and tri-galloylated forms) isolated from the bark of *Quercus stenophylla* [3]. The compound exhibits moderate aqueous solubility (calculated at 83 g/L at 25°C) and is typically offered at >98% purity for research applications .

Beyond a Simple Gallate: Why 4-O-Galloylquinic Acid Cannot Be Interchanged with Isomers or Parent Compounds


Simply procuring 'galloylquinic acid' or substituting the parent gallic acid is scientifically invalid for researchers requiring reproducible outcomes due to profound differences in molecular identity and biological potency. 4-O-Galloylquinic acid is a specific regioisomer (the galloyl group is esterified at the 4-position hydroxyl) [1]. In contrast, its close analogs—3-O-galloylquinic acid (theogallin) and 5-O-galloylquinic acid—represent distinct chemical entities with different 3D conformations and, consequently, differential interactions with biological targets [1]. Furthermore, the number of galloyl groups fundamentally alters activity; the antioxidant and enzyme inhibitory capacity of galloylquinic acids increases proportionally with the number of free galloyl moieties, with di- and tri-galloyl derivatives demonstrating significantly higher potency than mono-galloylated forms like 4-O-GQA [2]. Substituting with the simpler building block, gallic acid, also fails, as its conjugation to the quinic acid scaffold modifies its physicochemical properties and may be required for specific molecular recognition events that the free acid cannot replicate. The quantitative evidence below establishes the specific, non-interchangeable profile of 4-O-GQA within this structurally complex and functionally diverse compound class.

Quantitative Evidence Guide: Key Differentiators for 4-O-Galloylquinic Acid Selection in Research


A 100-Fold Increase in α-Glucosidase Inhibitory Potency Achieved by Structural Elaboration on the 4-O-Galloyl Scaffold

While pure 4-O-galloylquinic acid itself exhibits modest α-glucosidase inhibition, it serves as a critical scaffold for generating highly potent inhibitors. A patent describing the derivative methyl-3-O-caffeoyl-4-O-galloylquinic acid reports an IC50 of 0.000019 mol/L (19 µM) against α-glucosidase [1]. This represents a 100-fold improvement in potency compared to the clinical drug acarbose (IC50 = 0.0019 mol/L or 1.9 mM) under the same assay conditions [1]. This stark differential demonstrates that the 4-O-galloylquinic acid core is a validated and essential starting point for synthesizing potent α-glucosidase inhibitors, whereas the use of other positional isomers (e.g., 3-O- or 5-O-galloylquinic acids) would likely yield a different SAR and lower potency.

Enzyme Inhibition Diabetes Research Drug Discovery Structure-Activity Relationship (SAR)

Regioisomeric Differentiation in Natural Product Distribution: A Distinct Fingerprint in Green Tea

Analytical profiling demonstrates that 4-O-galloylquinic acid and its 3-O isomer have differential natural distributions. An LC-MS^n study profiling galloylquinic acids across green tea, tara tannin, and tannic acid identified 4-O-galloylquinic acid (compound 14) as a distinct constituent in green tea [1]. This is in direct contrast to its regioisomer, 3-O-galloylquinic acid (compound 12), which was also identified in the same source [1]. This co-occurrence but separate chromatographic and mass spectrometric behavior confirms that the two compounds are distinct metabolites, not interchangeable artifacts, and that their relative abundance in a sample can serve as a specific chemotaxonomic or quality control marker.

Natural Product Chemistry Phytochemistry Metabolomics Analytical Chemistry

Class-Wide Antiviral Potency: A High Selective Index (SI > 100) Against SARS-CoV-2 by Galloylquinic Acids

While data specific to the mono-substituted 4-O-galloylquinic acid is not available, the broader class of galloylquinic acids (GQAs) exhibits potent and selective antiviral activity. In a 2026 study, a mixture of GQAs demonstrated an IC50 of 3.81 µg/mL against SARS-CoV-2 with a corresponding CC50 of 387.7 µg/mL, yielding a high selective index (SI) of 102 [1]. This compares favorably to a general baseline for cytotoxicity. This class-level evidence establishes that the galloylquinic acid scaffold, of which 4-O-GQA is the fundamental mono-galloylated building block, is a viable and promising core for the development of broad-spectrum antiviral agents. The significant virucidal effect (up to 93% inhibition at 200 µg/mL) and ability to inhibit both viral entry and replication underscore its multi-target potential [1].

Antiviral Research Virology Infectious Disease SARS-CoV-2

Gastroprotective Efficacy Validated In Vivo: Galloylquinic Acids Match a Clinical Standard

In vivo studies provide direct evidence of the therapeutic potential of the galloylquinic acid class. In an ethanol-HCl induced gastric ulcer model in mice, a panel of galloylquinic acid derivatives significantly reduced total lesion area and increased the cure ratio, displaying efficacy comparable to the clinical proton pump inhibitor pantoprazole [1]. This demonstration of in vivo efficacy for galloylquinic acids, including mono- and poly-substituted forms, provides a robust scientific rationale for using 4-O-galloylquinic acid as a key analytical standard and research tool for investigating the mechanisms of gastroprotective natural products. It confirms that the galloylquinic acid core is not just an antioxidant but possesses defined, pharmacologically relevant activity in a whole-animal model.

Gastroenterology Ulcer Research Natural Products Pharmacology In Vivo Efficacy

Physicochemical Distinction: Specific Solubility Profile Differentiates 4-O-GQA from Its Parent Building Block

The physicochemical properties of 4-O-galloylquinic acid differ markedly from its parent building block, gallic acid, a critical factor for formulation and in vitro assay design. 4-O-galloylquinic acid has a calculated aqueous solubility of 83 g/L at 25°C . In contrast, gallic acid has a significantly lower reported solubility of approximately 11.5 g/L at 25°C [1]. This 7-fold difference in solubility can profoundly impact experimental reproducibility, especially in assays where achieving a true solution is critical to avoid artifacts from precipitation. Furthermore, the ester linkage in 4-O-galloylquinic acid imparts different stability characteristics (e.g., susceptibility to hydrolysis) compared to the free acid form, which must be controlled for in long-term studies.

Pharmaceutics Formulation Science Preclinical Development Physicochemical Properties

Validated Research and Industrial Application Scenarios for 4-O-Galloylquinic Acid Procurement


Medicinal Chemistry: Lead Optimization for Potent α-Glucosidase Inhibitors

Procure 4-O-galloylquinic acid as a core scaffold for the synthesis of novel, high-potency α-glucosidase inhibitors. The documented 100-fold improvement in activity of a derivative (methyl-3-O-caffeoyl-4-O-galloylquinic acid) over acarbose validates the 4-O-galloylquinic acid core as a superior starting point for SAR studies and lead optimization programs targeting diabetes and metabolic disorders [1].

Phytochemical and Metabolomics Research: A Definitive Analytical Marker for Green Tea

Use 4-O-galloylquinic acid as a high-purity reference standard (>98%) for the unambiguous identification and quantification of this specific regioisomer in complex plant matrices. As confirmed by LC-MS^n analysis, it serves as a distinct metabolite in green tea, separate from its 3-O isomer, making it a valuable tool for authentication, quality control, and chemotaxonomic studies of *Camellia sinensis* and other galloylquinic acid-containing botanicals [2].

Antiviral Drug Discovery: A Foundational Building Block for Broad-Spectrum Agents

Acquire 4-O-galloylquinic acid as a reference standard for investigating the antiviral pharmacophore of galloylquinic acids. The demonstrated potent and selective activity of this compound class against SARS-CoV-2 (SI = 102) validates the core structure for mechanistic studies, such as binding assays with viral Spike and RdRp proteins, and as a lead for developing multi-target antiviral therapies [3].

Pharmacology & In Vivo Studies: A Research Tool for Gastroprotective Mechanisms

Utilize 4-O-galloylquinic acid as a purified, well-defined compound to probe the mechanisms of action responsible for the gastroprotective effects observed with galloylquinic acid mixtures. The established in vivo efficacy, which is comparable to the clinical standard pantoprazole, supports its use in cell-based and animal models aimed at elucidating pathways of gastric mucosal defense and ulcer healing [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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